{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
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Overview
Description
{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: is a chemical compound with a molecular formula of C10H14ClN3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate then undergoes a cycloaddition reaction with propargylamine to form the triazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of {1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: can be compared with other triazole derivatives such as:
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 4-(1H-1,2,4-triazol-1-yl)phenylmethanamine hydrochloride
- 1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-9-2-4-10(5-3-9)7-15-8-11(6-12)13-14-15;/h2-5,8H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTJOWLPWXDXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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